molecular formula C8H10ClNO B11913091 4-Chloro-2-propoxypyridine CAS No. 1356087-59-6

4-Chloro-2-propoxypyridine

Cat. No.: B11913091
CAS No.: 1356087-59-6
M. Wt: 171.62 g/mol
InChI Key: BHUNMXOWFYTEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-propoxypyridine is an organic compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position and a propoxy group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-propoxypyridine typically involves the reaction of 4-chloropyridine with propyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-propoxypyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, elevated temperatures.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Aminopyridines.

Scientific Research Applications

4-Chloro-2-propoxypyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-propoxypyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-propoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

IUPAC Name

4-chloro-2-propoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUNMXOWFYTEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744899
Record name 4-Chloro-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356087-59-6
Record name 4-Chloro-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.